3,4-Difluoro-2-isopropoxybenzoic acid
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Overview
Description
3,4-Difluoro-2-isopropoxybenzoic acid: is an organic compound with the molecular formula C10H10F2O3 and a molecular weight of 216.18 g/mol It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 3,4-Difluoro-2-isopropoxybenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-2-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Oxidation and Reduction: Products include various oxidized or reduced forms of the benzoic acid moiety.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
3,4-Difluoro-2-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-isopropoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form desired products. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
3,4-Difluorobenzoic acid: Lacks the isopropoxy group, making it less complex.
2-Isopropoxybenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties.
4-Fluoro-2-isopropoxybenzoic acid: Contains only one fluorine atom, altering its reactivity.
Uniqueness: 3,4-Difluoro-2-isopropoxybenzoic acid is unique due to the combination of fluorine atoms and an isopropoxy group on the benzoic acid core. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
3,4-difluoro-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5(2)15-9-6(10(13)14)3-4-7(11)8(9)12/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJDGWZWBPRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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